molecular formula C13H23NO5 B13334448 tert-Butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13334448
M. Wt: 273.33 g/mol
InChI Key: PTSLPTOICKAKHS-ZJUUUORDSA-N
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Description

tert-Butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group, the hydroxy group, and the methoxy-oxoethyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxy-oxoethyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxy-oxoethyl group would yield an alcohol.

Scientific Research Applications

tert-Butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl (3R,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1

InChI Key

PTSLPTOICKAKHS-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CC(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)O

Origin of Product

United States

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